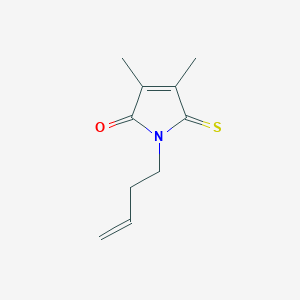![molecular formula C14H17NO2S B12609915 2-[(Benzenesulfonyl)methyl]hept-2-enenitrile CAS No. 646066-79-7](/img/structure/B12609915.png)
2-[(Benzenesulfonyl)methyl]hept-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]hept-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to a hept-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]hept-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable nitrile precursor under controlled conditions. One common method involves the use of sodium benzenesulfinate and a nitrile compound in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like distillation and crystallization further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]hept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of primary amines.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, organic solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]hept-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]hept-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects. The nitrile group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-[(Benzenesulfonyl)methyl]benzoic acid: Similar structure with a benzoic acid moiety instead of a hept-2-enenitrile backbone.
2-[(Benzenesulfonyl)methyl]prop-2-enenitrile: Contains a prop-2-enenitrile backbone, making it a shorter analog of the target compound.
Uniqueness
2-[(Benzenesulfonyl)methyl]hept-2-enenitrile is unique due to its longer hept-2-enenitrile backbone, which may confer distinct chemical and biological properties compared to its shorter analogs. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
Properties
CAS No. |
646066-79-7 |
|---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)hept-2-enenitrile |
InChI |
InChI=1S/C14H17NO2S/c1-2-3-5-8-13(11-15)12-18(16,17)14-9-6-4-7-10-14/h4,6-10H,2-3,5,12H2,1H3 |
InChI Key |
ZIZTUMCUFFFGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(CS(=O)(=O)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


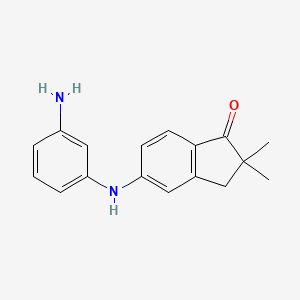
![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)
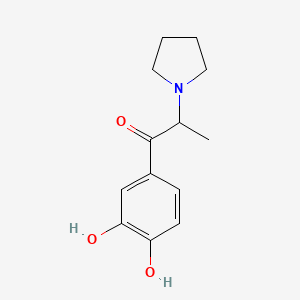
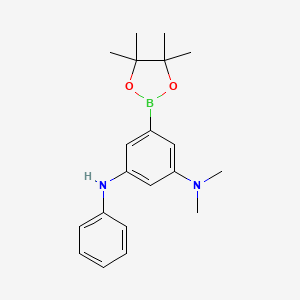
propanedinitrile](/img/structure/B12609867.png)
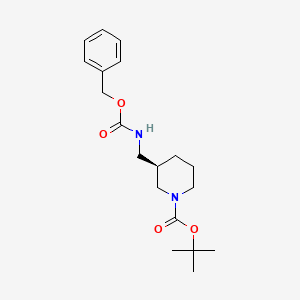


![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
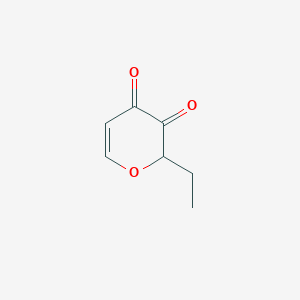
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
